2-Chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines, which are nitrogen-containing heterocycles. This specific compound is notable for its potential pharmacological applications, particularly in the field of oncology and as a kinase inhibitor. The compound's structure incorporates a chloro group and a methoxyethoxy substituent, which may influence its biological activity and solubility.
The compound is classified under the International Union of Pure and Applied Chemistry (IUPAC) naming conventions and has a unique CAS number 2302246-08-6. It can be synthesized through various methods involving pyrrolo[2,3-d]pyrimidine derivatives, which have been extensively studied for their biological activities, particularly as inhibitors of protein kinases involved in cancer progression .
The synthesis of 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and reaction time to optimize yield and purity. For example, reactions are often conducted at elevated temperatures (around 75-100 °C) to facilitate cyclization and etherification processes .
The molecular structure of 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine features a fused bicyclic system comprising a pyrrole and a pyrimidine ring. The chlorine atom is positioned at the 2-carbon, while the methoxyethoxy group is attached to the 4-carbon.
This representation highlights the connectivity between atoms in the compound.
The compound can undergo various chemical reactions typical for pyrrolo[2,3-d]pyrimidines:
Reactions are often facilitated by bases such as potassium carbonate or sodium hydride to deprotonate nucleophiles before reaction with the chloro compound .
The mechanism of action for compounds like 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine primarily involves inhibition of specific protein kinases that play crucial roles in cell signaling pathways related to cancer cell proliferation and survival. By binding to the active site of these kinases, it prevents substrate phosphorylation, thereby disrupting downstream signaling cascades.
Studies have shown that such compounds exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in vivo models .
Relevant data from spectral analyses (NMR, IR) confirm structural integrity and purity post-synthesis .
The primary applications of 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine are in medicinal chemistry as potential therapeutic agents targeting various cancers through kinase inhibition. Ongoing research aims to explore its efficacy against different cancer types and optimize its pharmacological profile for clinical use .
The synthesis of pyrrolo[2,3-d]pyrimidine scaffolds classically employs Gould-Jacobs cyclization, involving condensation of ortho-aminonitriles with formate esters or amidines. A prevalent route starts with 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine (7-azaindole derivatives), where the 4-hydroxy group serves as a precursor for functionalization at the C4 position. Alternative approaches include cyclocondensation of ethyl 2-cyanoacetate with α-haloketones, followed by ring closure under acidic conditions [3]. These methods often suffer from multi-step sequences and moderate yields (typically 40–60%), necessitating extensive purification due to regioisomeric byproducts. Key limitations include poor atom economy and high temperatures (>150°C), driving the development of more efficient strategies [1] [8].
Table 1: Traditional Synthetic Routes for Pyrrolo[2,3-d]Pyrimidine Core
Starting Materials | Key Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Ethyl 2-cyanoacetate | Bromoacetaldehyde dimethyl acetal, KOH | 55 | Low regioselectivity, side products |
4-Chloro-7-tosylpyrrolopyrimidine | Formamidine acetate, trimethyl orthoformate | 65 | Requires protecting group management |
2-Amino-4-chloropyrimidine | Ethyl chloroacetate, NaH | 48 | Harsh conditions, low scalability |
Recent advances leverage one-pot ring formation/alkoxylation to install 4-alkoxy groups. Patent CN110386936B [1] discloses a method using formamidine acetate and trimethyl orthoformate under reflux to directly generate 4-chloro intermediates, which undergo nucleophilic displacement with alkoxides. Another innovation employs ethyl 2-cyano-4,4-dimethoxybutanoate in a cyclization-elimination sequence, yielding 4-alkoxypyrrolo[2,3-d]pyrimidines in a single step [3]. This method achieves 75–85% yields by avoiding isolation of sensitive intermediates. Solvent selection is critical: polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while additives like crown ethers improve alkali alkoxide solubility, suppressing O-alkylation byproducts [1] [3].
Table 2: Novel 4-Alkoxy Functionalization Strategies
Method | Reagents | Solvent | Yield (%) | Advantage |
---|---|---|---|---|
Formamidine-mediated cyclization | Formamidine acetate, (MeO)₃CH | DMF, 110°C | 82 | Single-pot, no protecting groups |
Dimethoxybutanoate cyclization | Ethyl 2-cyano-4,4-dimethoxybutanoate, K₂CO₃ | DMSO, 80°C | 78 | Direct alkoxy incorporation |
Reductive alkoxylation | NaBH₄, Pd/C, ROH | MeOH, 25°C | 70 | Mild conditions |
Regioselective C2 chlorination is achieved via electrophilic aromatic substitution (EAS) or Pd-catalyzed C-H activation. EAS employs POCl₃ (neat or with N,N-diethylaniline) at 100–120°C, where the pyrrole nitrogen’s electron-donating effect directs electrophiles to C2. For electron-deficient scaffolds, Lewis acids (AlCl₃) enhance selectivity, yielding >90% 2-chloro regioisomer [3] [8]. Alternatively, N-chlorosuccinimide (NCS) in acetonitrile at 0°C provides chemoselective chlorination without affecting C4-alkoxy groups. Computational studies confirm that C2 chlorination lowers the LUMO energy (–1.8 eV vs. non-chlorinated analog), facilitating downstream cross-coupling [8].
The nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyrrolopyrimidine with 2-methoxyethoxide is optimized for solvent polarity, base strength, and temperature. Patent CN110386936B [1] identifies tetrahydrofuran (THF) or dimethoxyethane (DME) as ideal solvents, balancing nucleophile solubility and dielectric constant (ε = 7.5–7.8). Strong bases (e.g., NaH) deprotonate 2-methoxyethanol (pKa ~15), generating the alkoxide in situ, while milder bases (K₂CO₃) require phase-transfer catalysts ([18-crown-6]). Key parameters include:
Table 3: SNAr Optimization Variables for Methoxyethoxy Installation
Parameter | Optimal Condition | Suboptimal Condition | Effect on Yield |
---|---|---|---|
Solvent | THF | Toluene | 92% vs. 65% |
Base | NaH | K₂CO₃ | 95% vs. 70% |
Temperature | 65°C | 100°C | 93% vs. 60% (degradation) |
Catalyst | CuI (10 mol%) | None | 95% vs. 75% |
Palladium-catalyzed cross-coupling of 2-chloro-4-(2-methoxyethoxy)-7H-pyrrolo[2,3-d]pyrimidine enables C2 diversification. Pd(dppf)Cl₂ or Pd(PPh₃)₄ (2–5 mol%) with CuI co-catalyst mediates Stille/Suzuki couplings with aryl stannanes/boronic acids [6] [8]. Key advances include:
Table 4: Catalytic Systems for C2 Functionalization
Reaction Type | Catalyst System | Substrates | Yield (%) |
---|---|---|---|
Stille coupling | Pd(PPh₃)₄/CuI, DMF | Aryl tributylstannanes | 85–92 |
Suzuki coupling | Pd(dppf)Cl₂, K₃PO₄, dioxane | Heteroaryl boronic acids | 78–90 |
Cyanation | CuI, Zn(CN)₂, DMSO | – | 83 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1